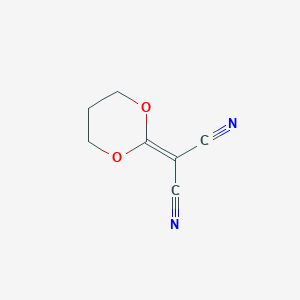
(1,3-Dioxan-2-ylidene)propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3-Dioxan-2-ylidene)propanedinitrile is a chemical compound known for its unique structure and reactivity. It is characterized by a dioxane ring fused with a propanedinitrile group, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Dioxan-2-ylidene)propanedinitrile typically involves the reaction of indane-1,2,3-trione with malononitrile . Another method includes the reaction of indane-1,3-dione with tetracyanoethylene . These reactions are usually carried out in solvents like ethanol or acetonitrile under controlled temperature and pressure conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions: (1,3-Dioxan-2-ylidene)propanedinitrile undergoes various chemical reactions, including nucleophilic addition, condensation, and substitution reactions . It readily reacts with N-nucleophiles such as secondary aliphatic and primary aromatic amines .
Common Reagents and Conditions: Common reagents include secondary aliphatic amines, primary aromatic amines, and tertiary aromatic amines. The reactions are typically carried out in solvents like ethanol or acetonitrile, often at room temperature or slightly elevated temperatures .
Major Products: The major products formed from these reactions include imidazolidine derivatives, thiazolidine derivatives, and other heterocyclic compounds .
Scientific Research Applications
(1,3-Dioxan-2-ylidene)propanedinitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1,3-Dioxan-2-ylidene)propanedinitrile involves its ability to act as a π-acceptor, interacting with various nucleophiles . This interaction leads to the formation of stable adducts, which can further undergo various chemical transformations. The molecular targets and pathways involved depend on the specific derivatives and their applications.
Comparison with Similar Compounds
Tetracyanoethylene (TCNE): Like (1,3-Dioxan-2-ylidene)propanedinitrile, TCNE is a strong π-acceptor and undergoes similar nucleophilic addition reactions.
Tetracyanoquinodimethane (TCNQ): Another strong π-acceptor, TCNQ is known for its electronic properties and is used in similar applications.
Uniqueness: this compound is unique due to its specific structure, which combines a dioxane ring with a propanedinitrile group. This structure imparts distinct reactivity and properties, making it valuable for synthesizing a variety of heterocyclic compounds and materials with specific electronic characteristics .
Properties
CAS No. |
5963-55-3 |
|---|---|
Molecular Formula |
C7H6N2O2 |
Molecular Weight |
150.13 g/mol |
IUPAC Name |
2-(1,3-dioxan-2-ylidene)propanedinitrile |
InChI |
InChI=1S/C7H6N2O2/c8-4-6(5-9)7-10-2-1-3-11-7/h1-3H2 |
InChI Key |
JHBQWGNIZJWMAE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=C(C#N)C#N)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


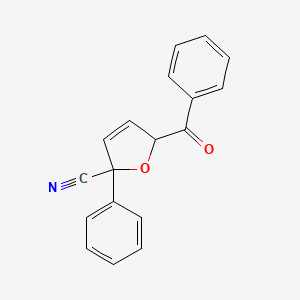
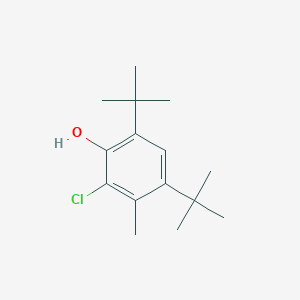
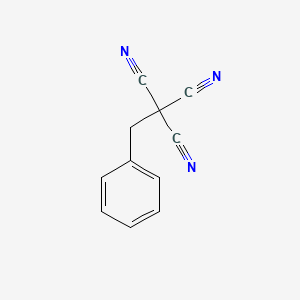
![4-[(Pent-4-yn-1-yl)oxy]benzoic acid](/img/structure/B14721460.png)
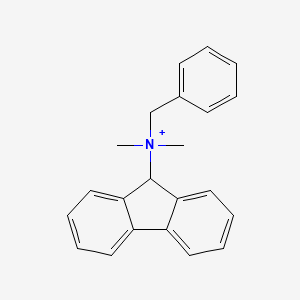
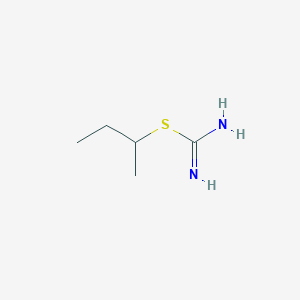
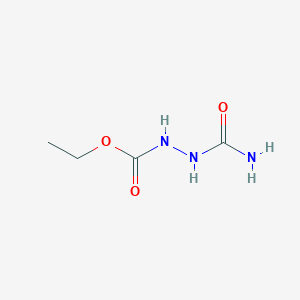
![Ethyl 1-{[4-(butylcarbamoyl)phenyl]methyl}-4-(3-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B14721473.png)
![2-[(Diethylalumanyl)methyl]pyridine](/img/structure/B14721477.png)
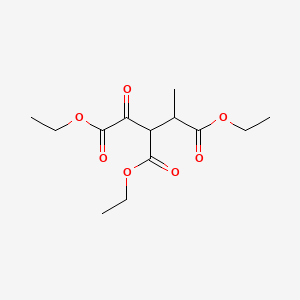
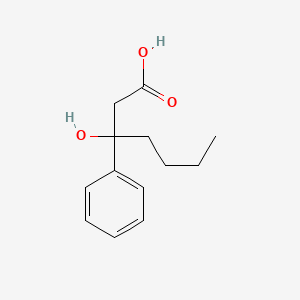
![(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-thiophen-2-ylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14721499.png)
![N-(Cinnamylideneamino)-3-[2-[(cinnamylideneamino)carbamoyl]ethylsulfanyl]propanamide](/img/structure/B14721503.png)

